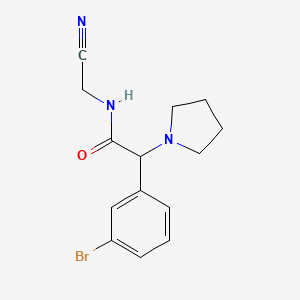

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O/c15-12-5-3-4-11(10-12)13(14(19)17-7-6-16)18-8-1-2-9-18/h3-5,10,13H,1-2,7-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPZJOAZQPUBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide typically involves the following steps:

Nitrile Formation: The addition of a cyanomethyl group.

Pyrrolidine Addition: The incorporation of the pyrrolidinylacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and nitrile formation reactions, followed by the addition of the pyrrolidinylacetamide group under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Formation of bromophenyl ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antagonistic Activity

Research indicates that compounds similar to 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide exhibit antagonistic properties against various biological targets. For instance, studies have shown that pyrrolidine derivatives can act as antagonists for certain receptors, potentially influencing pathways involved in pain modulation and inflammation .

COX-2 Inhibition

This compound may also possess inhibitory effects on Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro studies have demonstrated that certain pyrrolidine derivatives can selectively inhibit COX-2 activity, suggesting their utility in developing anti-inflammatory drugs .

Neuropharmacology

Given the structural characteristics of this compound, it is hypothesized that it could interact with neurotransmitter systems. Preliminary investigations into similar compounds have shown potential for modulating neurotransmitter release and receptor activity, which may have implications for treating neurological disorders .

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of a series of pyrrolidine derivatives, including those with bromophenyl substitutions. The results indicated significant inhibition of COX-2 activity with IC50 values in the low micromolar range. This positions compounds like this compound as promising candidates for further development as anti-inflammatory agents .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of pyrrolidine-based compounds. The study found that certain derivatives exhibited significant pain-relieving effects in animal models, suggesting potential applications in chronic pain management. The mechanism was attributed to the modulation of pain pathways involving receptor antagonism .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the nitrile and pyrrolidinylacetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Bromophenyl vs. Chlorophenyl Groups: The bromine atom in the target compound and N-(3-bromophenyl)-2-cyanoacetamide provides greater steric bulk and polarizability compared to chlorine in 3-chloro-N-phenyl-phthalimide . Bromine’s electron-withdrawing nature may enhance electrophilic reactivity in cross-coupling reactions.

- Acetamide vs.

- In contrast, the morpholine group in the benzamide derivative adds a hydrophilic ether-oxygen, improving aqueous solubility.

Functional and Pharmacological Insights

- Cyanomethyl Substituent: Present in both the target compound and the benzamide hydrochloride salt , this group’s electron-withdrawing nitrile moiety may stabilize the amide bond against hydrolysis, extending metabolic half-life.

Salt Forms and Solubility :

The hydrochloride salt in the benzamide derivative exemplifies a common strategy to enhance solubility. The target compound’s lack of ionizable groups (beyond the pyrrolidine’s tertiary amine) suggests lower aqueous solubility, which may require formulation adjustments.- The target compound’s pyrrolidine addition could refine target affinity, analogous to morpholine’s role in kinase inhibitors .

Biological Activity

2-(3-Bromophenyl)-N-(cyanomethyl)-2-pyrrolidin-1-ylacetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound incorporates a bromophenyl group, a cyanomethyl group, and a pyrrolidinylacetamide moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure can be characterized by the following features:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 316.21 g/mol |

| Functional Groups | Bromophenyl, Cyanomethyl, Pyrrolidinylacetamide |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The bromophenyl group may facilitate hydrophobic interactions with protein targets, while the cyanomethyl and pyrrolidinylacetamide groups can form hydrogen bonds and other non-covalent interactions. This multi-faceted interaction profile could modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that halogenated phenyl compounds possess significant antimicrobial properties due to their ability to penetrate cell membranes effectively. The presence of the bromine atom in the structure may enhance lipophilicity, improving cellular uptake and efficacy against various pathogens .

- Cytotoxicity : Preliminary investigations into the cytotoxic effects of similar compounds have revealed that those containing bromine substituents can exhibit enhanced activity against cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest a potential role for the compound in cancer therapy .

- Enzyme Inhibition : The compound's structural characteristics suggest potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar amides have been studied for their ability to inhibit xanthine oxidase, which is relevant in treating gout and other inflammatory conditions .

Case Studies

Recent studies have explored the biological activity of related compounds with similar structures:

- Study on Antimicrobial Properties : A series of N-substituted amides were evaluated for their antimicrobial potential against Gram-positive and Gram-negative bacteria. Compounds with halogenated phenyl groups showed promising results due to their enhanced membrane permeability .

- Cytotoxicity Assessment : Research involving pyrazole derivatives indicated that bromine-substituted compounds had notable cytotoxic effects on breast cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

Q & A

Q. Advanced

- Molecular docking : Tools like AutoDock Vina simulate binding modes to receptors (e.g., kinase active sites).

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time.

- QSAR models : Predict bioactivity based on electronic (HOMO/LUMO) and steric descriptors (e.g., polar surface area) .

How to design analogs for SAR studies?

Q. Advanced

- Core modifications : Replace pyrrolidine with piperidine or morpholine to alter ring strain and basicity.

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring.

- Bioisosteres : Substitute cyanomethyl with trifluoroethyl to enhance metabolic stability .

How to address solubility issues in biological testing?

Q. Basic

- Co-solvents : Use DMSO (≤1% v/v) for in vitro assays.

- pH adjustment : Prepare stock solutions in buffered saline (pH 7.4).

- Lipid-based formulations : Encapsulate in liposomes for in vivo studies .

What analytical methods resolve conflicting data on reaction pathways?

Q. Advanced

- Isotopic labeling : C-labeled precursors track carbon flow in intermediates.

- Kinetic studies : Monitor reaction rates via stopped-flow spectroscopy to identify rate-determining steps.

- DFT calculations : Predict thermodynamic feasibility of proposed mechanisms (e.g., transition state energies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.